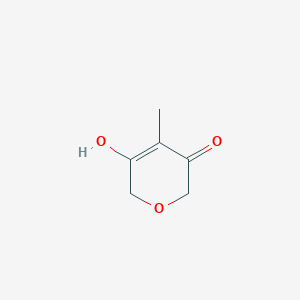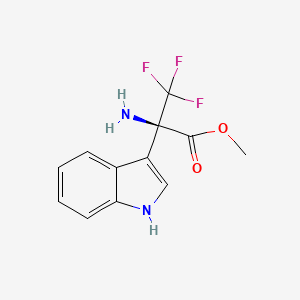![molecular formula C11H12N2O B13116073 4'-(Aminomethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13116073.png)
4'-(Aminomethyl)spiro[cyclopropane-1,3'-indolin]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(Aminomethyl)spiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by a unique three-dimensional structure. Spirocyclic compounds are defined by a bicyclic system connected through a single fully-substituted carbon atom, which is not connected by an adjacent atom. This structure imparts significant three-dimensionality, which can enhance certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Aminomethyl)spiro[cyclopropane-1,3’-indolin]-2’-one can be achieved through a diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts as a safe alternative to diazo-compounds. This method is transition metal-free and provides high yields . The reaction conditions typically involve the use of tosylhydrazone salts in the presence of a base, such as sodium hydride, in an organic solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for 4’-(Aminomethyl)spiro[cyclopropane-1,3’-indolin]-2’-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
4’-(Aminomethyl)spiro[cyclopropane-1,3’-indolin]-2’-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert the spirocyclic structure into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various substituted spirocyclic oxindoles, reduced spirocyclic compounds, and functionalized derivatives with different substituents at the aminomethyl position.
Wissenschaftliche Forschungsanwendungen
4’-(Aminomethyl)spiro[cyclopropane-1,3’-indolin]-2’-one has several scientific research applications:
Medicine: Its unique structure and biological activity make it a potential candidate for drug discovery and development, particularly in anticancer research.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 4’-(Aminomethyl)spiro[cyclopropane-1,3’-indolin]-2’-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity is likely due to its ability to interfere with cellular processes critical for cancer cell survival and proliferation. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[indoline-2,3’-hydropyridazine]: Another spirocyclic compound with applications in medicinal chemistry.
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: Known for its fluorescence emission properties and use as a chemosensor.
Spirobenzoxepinones: Synthesized via enantioselective cycloaddition reactions and used in drug discovery.
Uniqueness
4’-(Aminomethyl)spiro[cyclopropane-1,3’-indolin]-2’-one stands out due to its unique aminomethyl group, which provides additional sites for functionalization and potential biological activity. Its three-dimensional structure also offers advantages in terms of physicochemical properties and metabolic stability, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
4-(aminomethyl)spiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C11H12N2O/c12-6-7-2-1-3-8-9(7)11(4-5-11)10(14)13-8/h1-3H,4-6,12H2,(H,13,14) |
InChI-Schlüssel |
VXHOGHIUOJZSTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12C3=C(C=CC=C3NC2=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B13115994.png)
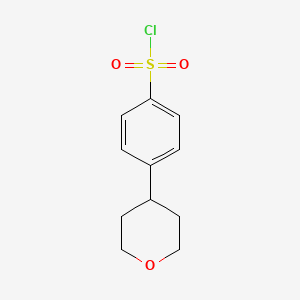
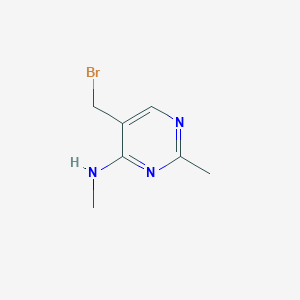
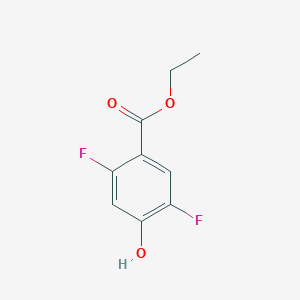
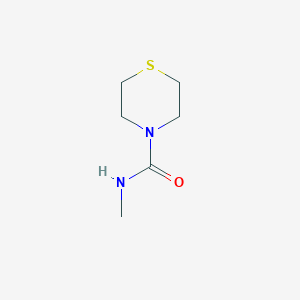
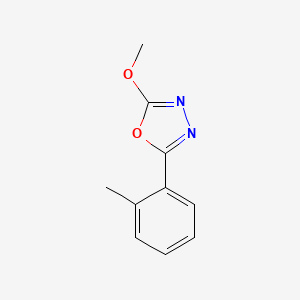
![5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline](/img/structure/B13116039.png)
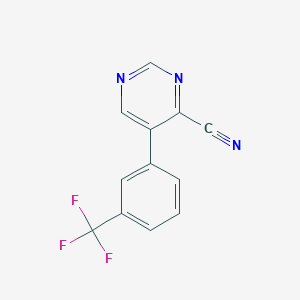
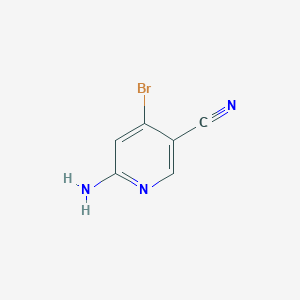
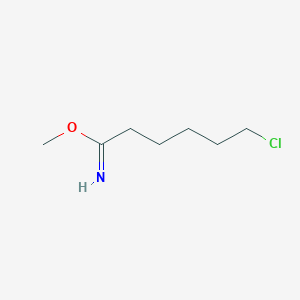
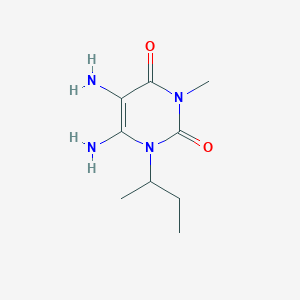
![4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B13116080.png)
